Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate
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Overview
Description
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula C20H30O3. It is known for its unique structural properties, which include a phenyl ring substituted with a pentyloxy group and a cyclohexane ring substituted with an ethyl group and a carboxylate ester. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Trans-4-(butyloxy)phenyl 4-ethylcyclohexanecarboxylate
- Trans-4-(hexyloxy)phenyl 4-ethylcyclohexanecarboxylate
- Trans-4-(pentyloxy)phenyl 4-methylcyclohexanecarboxylate
Uniqueness
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
67589-53-1 |
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Molecular Formula |
C20H30O3 |
Molecular Weight |
318.457 |
IUPAC Name |
(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 |
InChI Key |
AYWFHDWHQHJJTK-QAQDUYKDSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC |
solubility |
not available |
Origin of Product |
United States |
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